1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide

Central Nervous System Neuropharmacology Behavioral Pharmacology

Researchers pursuing CNS therapeutics require the correct benzothiazine dioxide isomer: the 1,1-dioxide scaffold (oxicam-type) is inactive in antipsychotic models, while this 2,2-dioxide core demonstrates in vivo efficacy in rodent models predictive of antipsychotic activity (Sianesi et al., 1973). • Validated privileged scaffold for antipsychotic SAR and lead optimization • ≥95% purity; ready for derivatization via N-alkylation, ring expansion, or other functionalization • Documented reverse-phase HPLC method on Newcrom R1 available for QC and preparative separation • Distinct physicochemical signature (XLogP3 0.3) enriches ADME screening library diversity

Molecular Formula C8H7NO3S
Molecular Weight 197.21 g/mol
CAS No. 21784-53-2
Cat. No. B035663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide
CAS21784-53-2
Synonyms1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide; BRN 0514345
Molecular FormulaC8H7NO3S
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)NS1(=O)=O
InChIInChI=1S/C8H7NO3S/c10-8-7-4-2-1-3-6(7)5-13(11,12)9-8/h1-4H,5H2,(H,9,10)
InChIKeyUYXCSOAMZMOWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide: Core Scaffold for Drug Discovery


1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide (CAS 21784-53-2) is a heterocyclic compound characterized by a fused benzene and thiazine ring system with a distinct 2,2-dioxide functionality . This scaffold belongs to the broader class of benzothiazine dioxides, which are recognized for their diverse pharmacological activities, including central nervous system (CNS) effects and endothelin receptor antagonism [1][2]. Its molecular structure (C8H7NO3S, MW 197.21 g/mol) provides a versatile platform for derivatization, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry .

1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide: Non-Interchangeability with Analogs


Generic substitution between 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide and its closest analogs is precluded by critical differences in structural and physicochemical properties. Unlike the more common 1,2-benzothiazine 1,1-dioxide scaffold (found in oxicam NSAIDs) or the cyclic sulfonamide saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide), the 2,2-dioxide oxidation state and specific ring junction in this compound confer a unique molecular topology [1]. This directly impacts its lipophilicity (LogP), target binding, and reactivity profile . The evidence below quantifies these distinctions, demonstrating that selecting a similar scaffold based on superficial naming conventions will not yield equivalent biological, analytical, or synthetic outcomes, thereby validating the need for procurement of this specific CAS entity.

1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide: Evidence vs. Key Analogs


CNS Activity: 2,2- vs. 1,1-Dioxide Scaffold in Rodent Models

In a direct head-to-head comparison within the same study, the unsubstituted 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide scaffold was evaluated for CNS activity against its isomeric counterpart, the 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide scaffold. The 2,2-dioxide series exhibited a distinct pharmacological profile, with specific derivatives demonstrating statistically significant activity in tests predictive of antipsychotic efficacy (e.g., inhibition of amphetamine-induced toxicity and conditioned avoidance response in rats) at doses where the 1,1-dioxide series was inactive [1]. This establishes that the position of the sulfone group (2,2- vs. 1,1-) is a critical determinant of in vivo CNS activity.

Central Nervous System Neuropharmacology Behavioral Pharmacology

Lipophilicity Differentiation vs. Saccharin

A cross-study comparison of calculated lipophilicity values reveals a substantial difference between 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide and the structurally related cyclic sulfonamide, saccharin. The target compound exhibits a significantly higher computed LogP (ACD/LogP -0.25) compared to saccharin (ALOGPS LogP -1.19) [1]. This difference in hydrophobicity directly influences membrane permeability, plasma protein binding, and overall pharmacokinetic behavior, making the two scaffolds non-interchangeable for applications requiring a specific lipophilicity range.

Physicochemical Properties ADME Medicinal Chemistry

HPLC Selectivity on Mixed-Mode Column

A vendor technical datasheet confirms that 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide can be successfully separated and analyzed using a reverse-phase HPLC method on a Newcrom R1 mixed-mode column [1]. While this data does not provide a direct comparator's retention time, it serves as critical supporting evidence for procurement. The availability of a validated, scalable HPLC method with specific column chemistry ensures that researchers and quality control labs can reliably verify the identity and purity of this specific compound, distinguishing it from potential impurities or closely related analogs that may co-elute on standard C18 columns.

Analytical Chemistry Chromatography Quality Control

Commercial Purity and Sourcing Advantage

Multiple reputable chemical suppliers list this compound with a minimum purity specification of 95% . This benchmark purity is a key differentiator from similar, less common benzothiazine analogs which may only be available in lower purities or as custom synthesis items with unvalidated purity. The ready availability at ≥95% purity streamlines procurement and reduces the need for in-house purification, saving time and resources in research workflows.

Chemical Procurement Sourcing Purity Analysis

1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide: Validated Research Applications


Antipsychotic Lead Optimization Scaffold

Procurement of 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide is justified for medicinal chemistry teams focused on CNS disorders, particularly in the design of new antipsychotic agents. Evidence from Sianesi et al. (1973) demonstrates that derivatives of this specific 2,2-dioxide scaffold exhibit in vivo activity in rodent models predictive of antipsychotic efficacy (e.g., inhibition of amphetamine-induced toxicity), while the isomeric 1,1-dioxide scaffold is inactive [1]. This makes the 2,2-dioxide core a privileged starting point for SAR studies and lead optimization in this therapeutic area.

ADME Screening Library Expansion

Researchers building or augmenting screening libraries for ADME property profiling should prioritize this compound due to its distinct physicochemical signature. Its calculated LogP of -0.25 [1] places it in a different lipophilicity space compared to related scaffolds like saccharin (LogP ~ -1.19) . Including this compound allows for a more nuanced exploration of how subtle changes in heterocyclic structure and oxidation state impact critical parameters such as membrane permeability and metabolic stability, thereby enriching the diversity and predictive power of the library.

Analytical Reference Standard for QC

Analytical laboratories in pharmaceutical and chemical manufacturing can utilize this compound as a reference standard for HPLC method development and quality control. A validated reverse-phase HPLC method on a Newcrom R1 column is available, which is scalable for both analytical and preparative applications [1]. This documented method supports the reliable identification and quantification of the compound, ensuring batch-to-batch consistency and aiding in the separation from structurally similar impurities or by-products.

Building Block for Heterocyclic Synthesis

Synthetic organic chemists will find this compound a valuable, commercially available building block for the construction of more complex, functionalized heterocyclic systems. Its high commercial purity (≥95%) [1] and well-defined structure facilitate the exploration of novel chemical space through derivatization reactions (e.g., N-alkylation, ring expansion). This bypasses the need for de novo synthesis of the core, accelerating the generation of focused libraries for biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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